Pefloxacin was developed as an improvement over first-generation quinolones. It is derived from the parent compound norfloxacin, with modifications that enhance its efficacy and pharmacokinetic properties. The compound's chemical structure allows it to effectively penetrate bacterial cells and exert its antimicrobial effects.
The synthesis of pefloxacin involves several steps, typically starting from simpler chemical precursors. A notable method for synthesizing pefloxacin mesylate has been documented, which includes the following key steps:
Pefloxacin has a complex molecular structure characterized by:
The molecular structure allows pefloxacin to effectively bind to bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription .
Pefloxacin participates in several important chemical reactions:
The mechanism of action of pefloxacin is primarily through:
This dual-target mechanism makes pefloxacin effective against a wide range of bacteria, including those resistant to other antibiotics .
Pefloxacin possesses several notable physical and chemical properties:
Pefloxacin has several significant applications:
Fluoroquinolone resistance in bacteria arises through three primary pathways: chromosomal mutations in target enzymes, acquisition of plasmid-mediated resistance genes, and overexpression of efflux systems. Pefloxacin shares these resistance mechanisms with other quinolones, though its specific chemical structure influences resistance selection pressure.
Chromosomal mutations in genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) constitute the dominant mechanism of high-level pefloxacin resistance. These mutations cluster within the QRDRs—discrete domains critical for drug-enzyme interaction.
Table 1: Impact of QRDR Mutations on Pefloxacin MIC in E. coli
Mutation Profile | Median MIC Increase (Fold) | Resistance Level |
---|---|---|
Wild-type | 1 (baseline) | Susceptible |
Single gyrA (Ser83Leu) | 16–32 | Intermediate |
Double gyrA (Ser83Leu+Asp87Asn) | 256 | High |
gyrA + parC (Ser80Ile) | >512 | Very high |
Clinically, QRDR-mediated resistance is progressive. A study of 278 fecal E. coli isolates revealed that 20.1% exhibited pefloxacin resistance (MIC ≥ 8 µg/mL) linked to gyrA/parC mutations, with 45 isolates (16.2%) showing high-level resistance (MIC ≥ 32 µg/mL) due to multiple QRDR alterations [1]. Crucially, these mutations arise spontaneously under subinhibitory pefloxacin concentrations, emphasizing the need for adequate dosing to suppress mutant selection.
PMQR genes confer low-to-moderate pefloxacin resistance (typically 4–8-fold MIC increases) but facilitate resistance persistence and spread via horizontal transfer. Key mechanisms include:
Table 2: Prevalence of PMQR Genes and Impact on Pefloxacin Susceptibility
PMQR Gene | Mechanism | Prevalence in E. coli (%) | Median MIC (µg/mL) | Susceptibility Category |
---|---|---|---|---|
None | Baseline | 84.8 | ≤0.5 | Susceptible |
qnrB | Target protection | 6.7 | 4.0 | Intermediate |
aac(6')-Ib-cr | Drug modification | 5.2 | 8.0 | Resistant |
qepA | Efflux | 3.3 | 4.0 | Intermediate |
PMQR genes are epidemiologically significant as "stepping stones" to high-level resistance. Their presence in ciprofloxacin-susceptible E. coli (inhibition zone >24 mm) was detected via nalidixic acid screening, underscoring their role as early resistance indicators [1] [2]. Crucially, PMQR elements often reside on multidrug-resistance plasmids, co-selecting for β-lactam, aminoglycoside, and sulfonamide resistance.
Pefloxacin-resistant strains frequently exhibit cross-resistance to chemically unrelated antibiotics due to pleiotropic resistance mutations and co-localized resistance genes:
Table 3: Cross-Resistance Frequency in Pefloxacin-Resistant E. coli
Antibiotic Class | Example Agent | Cross-Resistance Frequency (%) | Primary Mechanism |
---|---|---|---|
Tetracyclines | Doxycycline | 75–88 | Efflux (AcrAB-TolC, TetA) |
Chloramphenicol | Chloramphenicol | 60–72 | Efflux (AcrAB-TolC, CmlA) |
β-lactams | Ampicillin | 42–55 | Co-carriage of bla genes |
Aminoglycosides | Gentamicin | 33–47 | Co-carriage of aac/aad genes |
This cross-resistance complicates empirical therapy. In one cohort, 85.3% of pefloxacin-susceptible E. coli isolates were susceptible to all antibiotic classes tested, whereas only 14.7% of pefloxacin-resistant isolates retained broad susceptibility [1] [5]. Genomic analysis confirms that multidrug efflux upregulation is the primary driver, accounting for >70% of cross-resistant phenotypes [5] [8].
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